2-Bromo-6-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Bromo-6-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound characterized by the presence of bromine, cyano, trifluoromethyl, and sulfonyl chloride functional groups on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the cyano group to a carboxylic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine and sulfonyl chloride groups are reactive sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles under various conditions.
Major Products Formed:
Oxidation: 2-Bromo-6-cyano-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-6-aminomethyl-3-(trifluoromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It can be employed in the study of enzyme inhibition and as a tool in molecular biology research. Medicine: Industry: Its unique properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyano-3-(trifluoromethyl)benzenesulfonyl chloride exerts its effects depends on the specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
2-Bromo-6-cyano-3-(trifluoromethyl)benzene
2-Bromo-6-cyano-3-(trifluoromethyl)benzoic acid
2-Bromo-6-cyano-3-(trifluoromethyl)aniline
Uniqueness: 2-Bromo-6-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its similar counterparts. This group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-6-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMJBWGTARXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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